(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one (5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9769634
InChI: InChI=1S/C24H25N3O2S/c1-2-16-29-21-11-7-6-10-20(21)17-22-23(28)25-24(30-22)27-14-12-26(13-15-27)18-19-8-4-3-5-9-19/h2-11,17H,1,12-16,18H2/b22-17+
SMILES: C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4
Molecular Formula: C24H25N3O2S
Molecular Weight: 419.5 g/mol

(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC9769634

Molecular Formula: C24H25N3O2S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C24H25N3O2S
Molecular Weight 419.5 g/mol
IUPAC Name (5E)-2-(4-benzylpiperazin-1-yl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C24H25N3O2S/c1-2-16-29-21-11-7-6-10-20(21)17-22-23(28)25-24(30-22)27-14-12-26(13-15-27)18-19-8-4-3-5-9-19/h2-11,17H,1,12-16,18H2/b22-17+
Standard InChI Key SJUFHHHMFSIZPT-OQKWZONESA-N
Isomeric SMILES C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4
SMILES C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4
Canonical SMILES C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4

Introduction

The compound (5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a heterocyclic organic molecule with significant potential in medicinal chemistry. It belongs to the class of thiazolone derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its chemical structure, synthesis, characterization, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazolone Core:

    • The thiazolone ring is synthesized via cyclization reactions involving thiourea derivatives and α-halo ketones.

  • Benzylidene Substitution:

    • The introduction of the benzylidene group occurs through condensation reactions between aldehydes and thiazolone intermediates under basic conditions.

  • Piperazine Functionalization:

    • The piperazine moiety is incorporated by nucleophilic substitution using benzyl halides or similar reagents.

  • Allyloxy Group Addition:

    • The allyloxy substituent is introduced via etherification reactions using allyl bromide or chloride in the presence of a base.

Characterization

The compound's structure and purity are confirmed using advanced analytical techniques:

TechniquePurposeKey Observations
NMR Spectroscopy (1H/13C)Identifies hydrogen and carbon environments.Chemical shifts consistent with aromatic and thiazolone protons.
Mass Spectrometry (MS)Determines molecular weight and fragmentation.Confirms molecular weight of 381.49 g/mol.
Infrared Spectroscopy (IR)Detects functional groups via vibrational modes.Peaks for C=O (thiazolone), C=C (benzylidene), and C-N (piperazine).
X-ray CrystallographyResolves three-dimensional structure.Reveals planar conformation of the benzylidene group.

Biological Activities

Preliminary studies suggest that thiazolone derivatives exhibit diverse pharmacological properties due to their ability to interact with multiple biological targets.

Potential Applications:

  • Antimicrobial Activity:

    • The compound may inhibit bacterial or fungal growth by targeting cell wall synthesis or enzyme activity.

  • Anticancer Properties:

    • The conjugated benzylidene group could facilitate interactions with DNA or enzymes involved in cancer cell proliferation.

  • Anti-inflammatory Effects:

    • Piperazine derivatives are known to modulate inflammatory pathways, potentially reducing cytokine production.

Mechanism of Action:

The exact mechanism remains under investigation but may involve:

  • Binding to enzyme active sites.

  • Disrupting protein-protein interactions.

  • Modulating receptor activity in cellular pathways.

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